2-(thiophen-2-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide 2-(thiophen-2-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 894062-99-8
VCID: VC5635174
InChI: InChI=1S/C17H13N5OS/c23-17(10-14-5-2-8-24-14)19-13-4-1-3-12(9-13)15-6-7-16-20-18-11-22(16)21-15/h1-9,11H,10H2,(H,19,23)
SMILES: C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=NN4C=NN=C4C=C3
Molecular Formula: C17H13N5OS
Molecular Weight: 335.39

2-(thiophen-2-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide

CAS No.: 894062-99-8

Cat. No.: VC5635174

Molecular Formula: C17H13N5OS

Molecular Weight: 335.39

* For research use only. Not for human or veterinary use.

2-(thiophen-2-yl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide - 894062-99-8

Specification

CAS No. 894062-99-8
Molecular Formula C17H13N5OS
Molecular Weight 335.39
IUPAC Name 2-thiophen-2-yl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Standard InChI InChI=1S/C17H13N5OS/c23-17(10-14-5-2-8-24-14)19-13-4-1-3-12(9-13)15-6-7-16-20-18-11-22(16)21-15/h1-9,11H,10H2,(H,19,23)
Standard InChI Key OFJBFLUZKDJIHJ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=NN4C=NN=C4C=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-(thiophen-2-yl)-N-(3-{[1, triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide, reflects its hybrid structure combining three heterocyclic systems:

  • A thiophene ring at position 2 of the acetamide group.

  • A triazolopyridazine core (1,2,4-triazolo[4,3-b]pyridazine) linked to a phenyl ring.

  • An acetamide bridge connecting the two aromatic systems .

Molecular Formula: C₁₇H₁₃N₅OS
Molecular Weight: 335.4 g/mol .
Synonyms:

  • 894062-99-8 (CAS Registry Number)

  • MLS000685768

  • CHEMBL1477189 .

Table 1: Comparative Molecular Data for Triazolopyridazine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
Target CompoundC₁₇H₁₃N₅OS335.4894062-99-8
SLU-2633 (Optimized Analog)C₁₉H₁₈N₆O₂386.4Not Disclosed
2-((3-(Thiophen-2-yl)-Triazolo...)AcetamideC₂₁H₁₅N₅OS₂417.5891123-17-4

Stereoelectronic Properties

The triazolopyridazine core exhibits planar geometry, enabling π-π stacking interactions with biological targets. Quantum mechanical calculations predict:

  • Dipole Moment: ~5.2 D (enhanced by the polar acetamide group).

  • LogP: 2.8 ± 0.3, indicating moderate lipophilicity suitable for membrane penetration .

  • Hydrogen Bond Acceptors: 6 (N and O atoms).

  • Hydrogen Bond Donors: 1 (amide NH) .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis typically involves sequential heterocycle formation:

  • Pyridazine Ring Construction: Condensation of diaminopyridazine with aldehydes under acidic conditions.

  • Triazole Annulation: Cyclization using nitrous acid or diazotization reagents.

  • Thiophene-Acetamide Coupling: Ullmann or Buchwald-Hartwig amidation .

Key Synthetic Challenges

  • Regioselectivity: Ensuring correct positioning of substituents on the triazolopyridazine core.

  • Purification: Separation of polar byproducts via silica gel chromatography (hexane:ethyl acetate gradients) .

  • Yield Optimization: Reported yields range from 12% (initial steps) to 68% (final coupling) .

Table 2: Representative Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Triazole FormationHNO₂, HCl, 0°C → 25°C, 12h4592
Acetamide CouplingPd(OAc)₂, Xantphos, K₂CO₃, 110°C, 24h6898

Physicochemical and Pharmacokinetic Profile

Solubility and Stability

  • Aqueous Solubility: 0.23 mg/mL (pH 7.4), improving to 1.1 mg/mL under acidic conditions (pH 2.0) .

  • Thermal Stability: Decomposes at 218°C (DSC analysis) .

  • Photostability: t₁/₂ = 48h under UV light (λ = 254 nm) .

ADME Properties

  • Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s (high intestinal absorption potential).

  • Plasma Protein Binding: 89% (albumin-dominated) .

  • CYP450 Metabolism: Primarily CYP3A4-mediated oxidation (t₁/₂ = 4.2h in human microsomes) .

Biological Activities and Mechanisms

Antiparasitic Efficacy

In vitro screens against Cryptosporidium parvum demonstrated:

  • EC₅₀: 0.17 μM (superior to nitazoxanide, EC₅₀ = 2.3 μM) .

  • Selectivity Index: >100 vs. mammalian cells (HEK293) .
    Mechanistic studies suggest inhibition of parasite-specific tyrosine kinases or calcium-dependent pathways .

hERG Channel Inhibition

A critical safety concern is the compound’s interaction with the hERG potassium channel:

  • IC₅₀: 1.8 μM (margin of 10.6x vs. EC₅₀) .

  • Structural Mitigation: Replacing the urea linker with acetamide (as in SLU-2633) reduced hERG affinity 3-fold .

Therapeutic Applications and Clinical Outlook

Cryptosporidiosis Treatment

With 220,000 annual deaths globally, the compound addresses an urgent need:

  • In Vivo Efficacy: 2.1 log reduction in oocyst shedding (neonatal mouse model) .

  • Dosing: 50 mg/kg BID orally, achieving intestinal concentrations >10× EC₅₀ .

Oncology Explorations

Preliminary data on analogs show:

  • PI3Kδ Inhibition: IC₅₀ = 34 nM (compared to idelalisib IC₅₀ = 12 nM) .

  • Antiproliferative Activity: GI₅₀ = 1.2 μM in Jurkat T-cells .

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